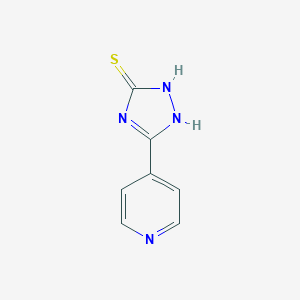

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

Overview

Description

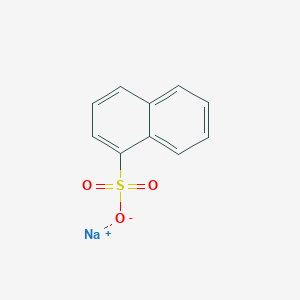

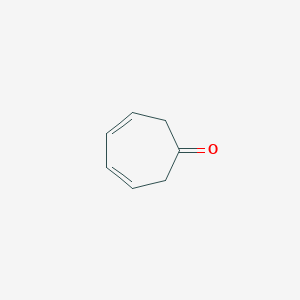

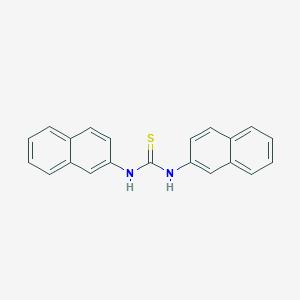

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol is a versatile heterocyclic ligand having a thiol group . It has an empirical formula of C7H6N4S and a molecular weight of 178.21 .

Physical And Chemical Properties Analysis

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol is a powder with a melting point of 308-313 °C (lit.) . It is soluble in pyridine .Scientific Research Applications

Synthesis of Cationic Derivatives

The compound can be used in the synthesis of cationic derivatives of 5,10,15,20-Tetra(4-pyridyl)porphyrin . These derivatives can be used as key building blocks for creating functional hybrid materials with a defined hydrophilic-hydrophobic balance .

Medicine: Treatment of Ischemic Heart Disease and Cerebral Palsy

The cationic porphyrins obtained from the compound may be of interest to medicine, specifically in the development of drugs for the treatment of ischemic heart disease and cerebral palsy .

Creation of Hybrid Functional Compounds

Ionic liquids can be used for creating hybrid functional compounds combining the properties of the original structural units . One possible route to such compounds is through the synthesis of cationic porphyrins with the properties of ILs .

Photosensitizers in Cancer and Antimicrobial Photodynamic Therapy

Tetrapyrrole macroheterocycles have long been used as effective photosensitizers in cancer and antimicrobial photodynamic therapy .

Catalysts for Various Chemical Processes

The compound can also be used in the synthesis of catalysts for various chemical processes .

Optical Chemosensors for Metal Cations

By varying the nature and number of substituents in the phenyl rings of macroheterocyclic compounds, it is possible to synthesize diverse porphyrinic ILs . These can be used as optical chemosensors for metal cations .

Antioxidant Research

5-(4-Pyridyl)dipyrromethane is a highly versatile compound with numerous applications in scientific research. Its unique properties have led to investigations into its potential as an antioxidant, making it valuable for studying oxidative stress and related processes .

Removal of Heavy Metals

A Co-based porphyrin MOF (Co-MTPhPyP) synthesized from a novel porphyrin (5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin), exhibits an effective adsorption capacity for the removal of heavy metals such as Pb(II) and Cu(II) in an aqueous medium .

Safety and Hazards

properties

IUPAC Name |

5-pyridin-4-yl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTAXYKMCKLQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163781 | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol | |

CAS RN |

1477-24-3, 14910-06-6 | |

| Record name | 5-(Pyridin-4-yl)-4H-[1,2,4]triazole-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1477-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol and how are they confirmed?

A1: 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol possesses a distinct "T-shaped" structure arising from the combination of a pyridyl ring and a triazole ring linked through a thioamide group. This structure has been confirmed using various spectroscopic techniques, including Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy []. These techniques provide information about the vibrational modes, electronic transitions, and the environment of specific atoms within the molecule, confirming its structural features.

Q2: How do computational chemistry studies contribute to our understanding of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol?

A2: Density functional theory (DFT) calculations using the 6-311++G(d,p) basis set have been instrumental in predicting and validating experimental findings for this molecule []. These calculations provide insights into the molecular geometry, vibrational frequencies, electronic absorption spectra, frontier molecular orbital energies, and molecular electrostatic potential of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol. Furthermore, theoretical investigations have explored its natural bond orbitals and non-linear optical properties, enhancing our understanding of its electronic structure and potential applications [].

Q3: What is the significance of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol in coordination chemistry and material science?

A3: 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol exhibits versatile coordination behavior with metal ions, enabling the construction of diverse metal-organic frameworks (MOFs) [, ]. For instance, it has been used to synthesize a unique 3D pseudo-polyrotaxane architecture with Zn(II), where 1D water tapes penetrate the 2D Zn-ptt layers []. Additionally, under solvothermal conditions, it can undergo in situ S-S coupling, leading to the formation of a rare 2-fold interpenetrating LiGe (lig) topology framework with Zn(II) []. These findings highlight its potential for developing novel materials with tailored properties.

Q4: How is 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol used in surface-enhanced Raman spectroscopy (SERS)?

A4: 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol serves as a Raman reporter molecule when attached to gold nanoparticles (AuNPs), enabling their use in SERS applications []. This molecule provides a unique spectral fingerprint to the AuNPs, facilitating multiplexing capabilities in imaging studies []. Notably, PTT-labeled 60 nm AuNPs have demonstrated a remarkable limit of detection of 3 fM, highlighting the sensitivity enhancement offered by this molecule in SERS [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)

![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)